4-Cyclopropylbenzaldehyde

Catalog No.
S684145
CAS No.
20034-50-8
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropylbenzaldehyde

CAS Number

20034-50-8

Product Name

4-Cyclopropylbenzaldehyde

IUPAC Name

4-cyclopropylbenzaldehyde

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2

InChI Key

CZUQVKFJAJAHGK-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C=C2)C=O

Canonical SMILES

C1CC1C2=CC=C(C=C2)C=O

The exact mass of the compound 4-Cyclopropylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis

4-Cyclopropylbenzaldehyde can be synthesized through various methods, including the formylation of 4-cyclopropylbenzene with various formylating agents like N-methylformamide or formamide under acidic conditions. PubChem, National Institutes of Health: )

Potential Applications

-Cyclopropylbenzaldehyde is a versatile intermediate used in the synthesis of various organic compounds, including:

  • Pharmaceuticals: Due to its reactive aldehyde group, 4-cyclopropylbenzaldehyde can serve as a building block for the synthesis of molecules with potential pharmaceutical applications. However, it's important to note that further research is needed to determine its specific therapeutic potential and safety profile.
  • Fine chemicals: 4-Cyclopropylbenzaldehyde can be used as a starting material for the synthesis of various fine chemicals, such as fragrances, dyes, and other specialty materials.

4-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol. It features a cyclopropyl group attached to a benzaldehyde moiety, making it a member of the aldehyde class of compounds. The structure consists of a cyclopropyl ring (a three-membered carbon ring) bonded to a benzene ring, which is further attached to a formyl group (-CHO). This unique arrangement imparts distinctive chemical and physical properties to the compound, including its reactivity and potential biological activity .

- Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introduction_to_General_Chemistry_(Malik)/04:_Stoichiometry_the_quantification_of_chemical_reactions/4.04:_Patterns_of_chemical_reactions" rel="nofollow noopener" target="_blank"> .

Several synthetic routes have been developed for producing 4-cyclopropylbenzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of cyclopropylbenzene using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
  • Oxidation of Cyclopropylbenzyl Alcohol: Cyclopropylbenzyl alcohol can be oxidized using oxidizing agents like chromic acid or potassium permanganate to yield 4-cyclopropylbenzaldehyde.
  • Rearrangement Reactions: Some synthetic pathways utilize rearrangement reactions involving precursors that can be transformed into the desired aldehyde through selective bond cleavage and formation .

4-Cyclopropylbenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Development: Due to its biological activity, it may be utilized in developing new drugs targeting inflammatory diseases or infections.
  • Material Science: The compound can be used in synthesizing polymers or other materials where specific chemical properties are required.
  • Flavor and Fragrance Industry: As an aromatic compound, it may find applications in flavoring agents or fragrances due to its pleasant scent profile .

Several compounds share structural similarities with 4-cyclopropylbenzaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-CyclopropylbenzaldehydeAldehydeDifferent position of cyclopropyl group on benzene ring
BenzaldehydeSimple Aromatic AldehydeLacks cyclopropyl group; simpler structure
CyclohexanecarbaldehydeCyclic AldehydeContains a six-membered ring; different reactivity profile
1-CyclopropylethanolAlcoholContains hydroxyl group instead of aldehyde; different reactivity

The uniqueness of 4-cyclopropylbenzaldehyde lies in its specific combination of a cyclopropyl group with an aldehyde functional group, which influences its reactivity and biological activity compared to similar compounds .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-cyclopropylbenzaldehyde

Dates

Last modified: 08-15-2023

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